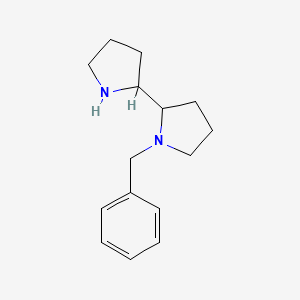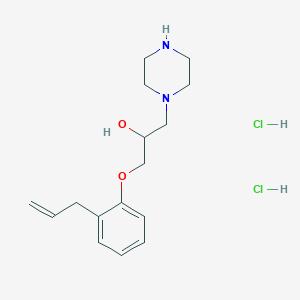
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride, also known as alprenolol, is the β-adrenergic receptor . This receptor plays a crucial role in regulating cardiovascular functions, including heart rate and blood pressure .
Mode of Action
Alprenolol acts as a non-selective beta-blocker , meaning it binds to both β1 and β2 adrenergic receptors . By binding to these receptors, alprenolol inhibits the effects of epinephrine and norepinephrine, hormones that typically increase heart rate and blood pressure .
Biochemical Pathways
Upon binding to β-adrenergic receptors, alprenolol inhibits the production of cyclic adenosine monophosphate (cAMP), a molecule that promotes the release of stored glucose and fatty acids and increases heart rate and contractility . This inhibition leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Alprenolol is characterized by its nonpolar and hydrophobic properties, with low to moderate lipid solubility . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Properties
CAS No. |
1185304-87-3 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18;/h2-4,6-7,15,17,19H,1,5,8-13H2;1H |
InChI Key |
SXFLTSIWGVHRCB-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
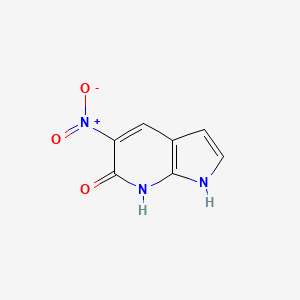
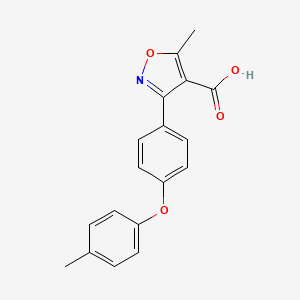
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
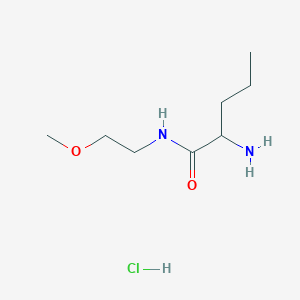
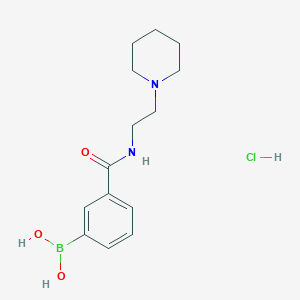
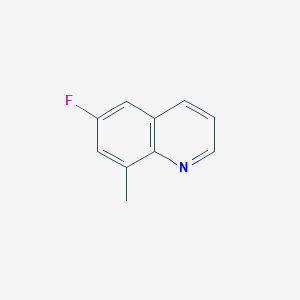
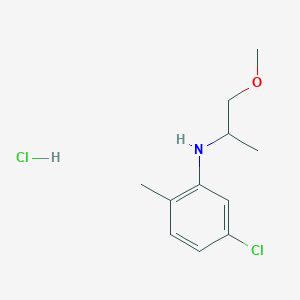
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
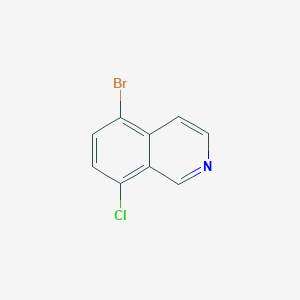
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
